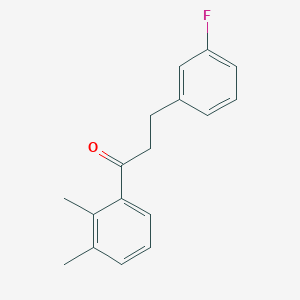

2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone

Description

2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with methyl groups at the 2' and 3' positions of one phenyl ring and a fluorine atom at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₈H₁₉FO, with a molecular weight of 282.34 g/mol.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHVLQXBFJPXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644529 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-20-3 | |

| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluorobenzoyl chloride with 2,3-dimethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.

Medicine: Explored for its potential use in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may be used in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets The presence of the fluorine atom and methyl groups can influence its binding affinity and selectivity towards enzymes or receptors The compound may act by inhibiting or activating certain pathways, leading to the desired biological or chemical effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings:

Steric Effects: Compounds with methyl groups at ortho positions (e.g., 2',3'-dimethyl) exhibit greater steric hindrance compared to para-substituted analogs (e.g., 2',6'-dimethyl). This impacts reactivity in catalytic reactions, such as amination or oxidation, where hindered substrates show reduced yields . For example, propiophenone amination over Au/TiO₂ yielded only 11% product due to steric constraints .

Electronic Effects: Fluorine at the 3-position (electron-withdrawing) increases the electrophilicity of the ketone group compared to methyl-substituted analogs (e.g., 2',3'-dimethyl-3-(2-methylphenyl)propiophenone). This may enhance reactivity in nucleophilic additions or enzyme-catalyzed oxidations .

Biological Activity :

- While direct data for the target compound is lacking, fluorinated aromatic compounds often exhibit enhanced antimicrobial activity due to improved membrane penetration and metabolic stability . For instance, 3-fluorophenyl-containing triazole derivatives showed significant antimicrobial effects in vitro .

Catalytic Applications: Propiophenone derivatives are substrates for Baeyer-Villiger monooxygenases (BVMOs). The enzyme ssnBVMO achieved 95% conversion of propiophenone to phenol under non-optimized conditions . Structural analogs with bulkier substituents may exhibit lower turnover numbers due to reduced enzyme compatibility.

Biological Activity

2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone, often referred to as a derivative of propiophenone, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes fluorine and methyl substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C17H16F O, indicating the presence of a fluorine atom and two methyl groups on the phenyl ring. The structural features of this compound suggest potential interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anticancer Potential : The compound's structure indicates potential activity against cancer cells, particularly through mechanisms involving enzyme inhibition and receptor modulation.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through antioxidant mechanisms.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It could bind to various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

- DNA Interaction : There is a possibility that the compound interacts with DNA, affecting gene expression and cellular behavior.

Antimicrobial Studies

A study conducted by researchers focused on the antimicrobial properties of various propiophenone derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and Bacillus subtilis, showing inhibition zones comparable to standard antibiotics.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Bacillus subtilis | 12 |

| Standard Antibiotic (e.g., Penicillin) | Staphylococcus aureus | 18 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound on various cancer cell lines. A notable study demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

Neuroprotective Effects

Recent research has explored the neuroprotective effects of the compound in models of oxidative stress. The findings suggest that it may reduce neuronal cell death induced by reactive oxygen species (ROS), potentially through its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer :

- Friedel-Crafts Acylation : React 3-fluorophenylacetone with 2,3-dimethylbenzoyl chloride in the presence of AlCl₃ (Lewis acid catalyst). Monitor temperature (0–5°C) to avoid over-acylation byproducts .

- Halogen Substitution : Substitute halogenated intermediates (e.g., brominated propiophenone derivatives) with fluorinated aryl groups via Ullmann coupling or nucleophilic aromatic substitution. Use CuI catalysts for fluorophenyl integration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves positional isomers. Confirm purity via GC-MS (retention time ~12.3 min) and ¹⁹F NMR (δ −112 ppm for fluorophenyl) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter the compound’s photophysical or thermodynamic stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles: Fluorophenyl derivatives exhibit higher thermal stability (T₅% decomposition ~220°C) vs. chlorophenyl analogs (~190°C) due to C-F bond strength .

- UV-Vis Spectroscopy : Fluorophenyl groups redshift λₘₐₐ (285 → 295 nm) compared to non-fluorinated analogs, attributed to electron-withdrawing effects enhancing conjugation .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store under inert gas (Ar/N₂) at −20°C in amber vials. Avoid exposure to humidity (hydrolysis risk at benzylic ketone) and UV light (photodegradation via radical pathways) .

- Monitor stability via periodic ¹H NMR (disappearance of ketone proton at δ 2.8 ppm indicates degradation) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Dynamic NMR Analysis : Detect rotational barriers in dimethyl groups. For example, coalescence temperatures >100°C indicate restricted rotation, explaining split signals in ¹H NMR .

- X-ray Diffraction : Resolve crystal packing effects that may distort bond angles. Compare with computational models (DFT at B3LYP/6-311+G(d,p)) to validate stereoelectronic interactions .

Q. What mechanistic insights explain the regioselectivity of fluorophenyl group incorporation in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Fluorine’s −I/+M effects direct substitution to meta positions. Use Hammett σₚ values (σₘ = 0.34) to predict reactivity in Pd-catalyzed couplings .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at ortho/meta positions reveals transition-state geometry. KIE >1 indicates rate-determining C-H bond cleavage .

Q. How does fluorination impact the compound’s bioavailability or metabolic stability in pharmacological assays?

- Methodological Answer :

- In Vitro Microsomal Assays : Fluorophenyl groups reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 h vs. non-fluorinated analogs) due to decreased electron density .

- LogP Measurements : Fluorine’s hydrophobicity elevates logP (2.8 vs. 2.1 for chlorophenyl), enhancing membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s) .

Q. What strategies mitigate byproduct formation during large-scale synthesis (e.g., diaryl ketones or over-alkylation)?

- Methodological Answer :

- Stepwise Temperature Control : Initiate reactions at −10°C to suppress polyacylation, then gradually warm to 25°C .

- Scavenger Resins : Use polymer-bound sulfonic acid resins to trap excess benzoyl chloride intermediates .

Key Research Challenges

- Stereochemical Control : Dimethyl groups induce axial chirality; enantioselective synthesis requires chiral auxiliaries (e.g., Evans’ oxazolidinones) .

- Fluorine’s Electronic Effects : Competing inductive (−I) and resonance (+M) effects complicate reaction optimization in Pd-mediated cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.